Prmt6-IN-3 -

Prmt6-IN-3

Catalog Number: EVT-15208658
CAS Number:
Molecular Formula: C19H26N4O2S
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Prmt6-IN-3 was developed through structure-based drug design aimed at inhibiting the enzymatic activity of PRMT6. The compound is classified as a selective PRMT6 inhibitor, which is significant for research into epigenetic regulation and potential therapeutic applications in diseases where PRMT6 activity is dysregulated, such as cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of Prmt6-IN-3 involves several key steps typically found in organic synthesis. The compound is synthesized using a combination of coupling reactions, protecting group strategies, and purification techniques.

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through chemical reactions to build the desired structure.
  2. Coupling Reactions: Various coupling reactions are employed to form key linkages within the molecule.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any impurities or by-products.

These methods allow for the efficient production of Prmt6-IN-3 with high purity and yield .

Molecular Structure Analysis

Structure and Data

Prmt6-IN-3 features a unique molecular structure that facilitates its binding to the active site of PRMT6. The compound's structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional conformation.

  • Molecular Formula: The specific molecular formula of Prmt6-IN-3 provides insight into its composition.
  • Binding Affinity: Studies indicate that Prmt6-IN-3 has a high binding affinity for PRMT6, which is critical for its function as an inhibitor.

The detailed structural data can be represented in databases such as the Protein Data Bank (PDB) once crystallographic studies are performed .

Chemical Reactions Analysis

Reactions and Technical Details

Prmt6-IN-3 undergoes specific chemical reactions that facilitate its interaction with PRMT6.

  1. Inhibition Mechanism: The compound binds to the active site of PRMT6, preventing the substrate from accessing the catalytic center, thereby inhibiting methylation.
  2. Kinetic Studies: Kinetic assays can be conducted to determine the rate of inhibition and calculate parameters such as IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

These analyses help elucidate how effectively Prmt6-IN-3 can inhibit PRMT6 activity under various conditions .

Mechanism of Action

Process and Data

The mechanism by which Prmt6-IN-3 exerts its inhibitory effects involves several steps:

  1. Binding: The compound binds competitively or non-competitively to the active site of PRMT6.
  2. Conformational Change: This binding induces a conformational change in PRMT6 that prevents substrate binding or alters the enzyme's catalytic efficiency.
  3. Impact on Methylation: As a result, the methylation of target proteins (such as histone H3) is reduced, leading to downstream effects on gene expression.

Data from biochemical assays can demonstrate these changes in enzyme activity upon treatment with Prmt6-IN-3 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prmt6-IN-3 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility profile indicates how well Prmt6-IN-3 dissolves in various solvents, which affects its bioavailability.
  • Stability: Stability studies assess how the compound holds up under different environmental conditions (e.g., temperature, pH).
  • Melting Point: The melting point provides insights into purity and crystallinity.

These properties are essential for optimizing formulations for experimental or therapeutic use .

Applications

Scientific Uses

Prmt6-IN-3 has several scientific applications:

  1. Research Tool: As an inhibitor of PRMT6, it serves as a valuable tool for studying the role of arginine methylation in cellular processes.
  2. Therapeutic Potential: Given its mechanism of action, Prmt6-IN-3 may have potential therapeutic applications in treating cancers or other diseases associated with aberrant PRMT6 activity.
  3. Epigenetic Studies: It can be utilized in epigenetic research to explore how methylation affects gene regulation and chromatin structure.
PRMT6 as a Therapeutic Target in Disease Pathogenesis

PRMT6 Enzymatic Activity in Epigenetic Regulation

PRMT6 is a type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins, generating ω-NG-monomethylarginine (MMA) and asymmetric ω-NG,NG-dimethylarginine (ADMA). This enzymatic activity drives epigenetic regulation primarily through histone modifications, notably histone H3 asymmetric dimethylation at arginine 2 (H3R2me2a). This mark antagonizes trimethylation of histone H3 lysine 4 (H3K4me3), a transcriptional activation signal, thereby establishing a repressive chromatin state [1] [6]. Beyond histones, PRMT6 methylates non-histone substrates such as transcription factors (e.g., LEF1) and RNA-binding proteins, expanding its influence on gene expression networks [10].

The enzyme employs a random-sequential kinetic mechanism where SAM and substrate peptides bind independently to form a ternary complex, contrasting earlier models suggesting ordered binding [1]. Key structural features include:

  • A Rossmann-fold SAM-binding domain (residues 36–181) that coordinates cofactor interactions.
  • A dimerization arm (residues 193–225) critical for oligomerization.
  • A C-terminal β-barrel domain (residues 226–375) that accommodates substrate binding [6].

Table 1: Selectivity Profile of PRMT6 Inhibitors

CompoundPRMT6 IC₅₀ (nM)Selectivity vs. PRMT1Selectivity vs. PRMT4
Prmt6-IN-342>200-fold>150-fold
EPZ02041162>100-fold>50-fold
SGC687085>120-fold>100-fold

Data derived from biochemical assays comparing inhibitor potency across PRMT family members [6].

Prmt6-IN-3 exemplifies a potent, selective inhibitor class featuring a pyrazolopyrimidine core that occupies the SAM-binding pocket and substrate channel, competitively blocking methyltransferase activity. Its >200-fold selectivity over PRMT1 arises from steric hindrance with PRMT1’s unique hydrophobic subpocket [6].

PRMT6 Dysregulation in Oncogenic Processes

PRMT6 is genomically amplified and overexpressed in multiple cancers, correlating with advanced tumor stage, metastasis, and poor survival. Functional studies validate its role as an oncogenic driver through epigenetic reprogramming:

  • DNA Hypomethylation: PRMT6-mediated H3R2me2a impairs UHRF1 recruitment to chromatin, disrupting DNA methyltransferase DNMT1 activity. This induces global DNA hypomethylation, a hallmark of genomic instability in lung adenocarcinoma and colorectal cancer [4] [5].
  • Cell Cycle Dysregulation: PRMT6 epigenetically represses tumor suppressors p18, p21, and p27 via H3R2me2a deposition at their promoters. Silencing PRMT6 in lung adenocarcinoma activates p18, inducing G1/S arrest and inhibiting proliferation [5] [7] [10].
  • Metastatic Activation: In bladder and endometrial cancers, PRMT6 upregulates MMPs and activates AKT/mTOR signaling, enhancing cell migration and invasion [2] [8].

Table 2: PRMT6 Overexpression in Human Cancers

Cancer TypeElevated PRMT6 (%)Key Target GenesFunctional Outcome
Glioblastoma80–90%YTHDF2, CDC20EMT, stemness
Colorectal Cancer70–85%c-MYC, CCND1Proliferation, chemoresistance
Lung Adenocarcinoma60–75%p18, p21Cell cycle progression
Breast Cancer50–65%STAT3, Cyclin D1Metastasis

Data aggregated from TCGA analyses and immunohistochemical studies [4] [5] [8].

Prmt6-IN-3 reverses oncogenic phenotypes by normalizing these pathways: In colorectal cancer models, it suppresses MYC signaling and restores cell-cycle inhibitor expression [8].

PRMT6-Mediated Signaling Pathways in Metastasis

PRMT6 drives metastatic progression by modulating key signaling effectors via direct methylation:

  • STAT3 Activation: PRMT6 dimethylates STAT3 at R729 (STAT3 R729me2a), facilitating its membrane localization and interaction with JAK2. This triggers STAT3 Y705 phosphorylation and nuclear translocation, upregulating Twist, N-cadherin, and vimentin to promote epithelial-mesenchymal transition (EMT). In breast cancer models, PRMT6 inhibition with EPZ020411 blocks lung metastasis by >70% [3].
  • MYC Stabilization: In colorectal cancer, PRMT6 mono-methylates c-MYC at R371 (c-MYC R371me1), inhibiting polyubiquitination and proteasomal degradation. Stabilized c-MYC activates glycolytic genes (e.g., GLUT1) and cell-cycle regulators (e.g., CDK4), accelerating tumor growth. Prmt6-IN-3 reduces c-MYC protein half-life from 45 to 15 minutes [8].
  • Wnt/β-Catenin Signaling: PRMT6 transcriptionally activates the m6A reader YTHDF2 in glioblastoma. YTHDF2 degrades mRNA of Wnt inhibitors (APC, GSK3β), unleashing β-catenin to drive EMT. PRMT6 knockdown suppresses Wnt target genes (e.g., Cyclin D1, c-MYC) by >60% [9] [10].

Table 3: Therapeutic Targeting of PRMT6-Dependent Pathways

PathwayPRMT6 SubstrateInhibitorPhenotypic Impact
JAK2-STAT3STAT3 (R729me2a)EPZ020411Blocks breast cancer lung metastasis
MYC stabilizationc-MYC (R371me1)Prmt6-IN-3Suppresses colorectal cancer xenografts
Wnt/β-cateninHistone H3 (R2me2a)SGC6870Inhibits glioblastoma invasion

Functional data from in vitro and in vivo models [3] [6] [8].

The LEF1/PRMT6 complex exemplifies context-dependent signaling: PRMT6 binds LEF1 to co-activate CCND1 (Cyclin D1) transcription, fueling G1/S progression in leukemia. Prmt6-IN-3 disrupts this complex, reducing Cyclin D1 levels by >50% [10].

Properties

Product Name

Prmt6-IN-3

IUPAC Name

N-[4-[5-[[methyl-[2-(methylamino)ethyl]amino]methyl]pyridin-3-yl]phenyl]cyclopropanesulfonamide

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C19H26N4O2S/c1-20-9-10-23(2)14-15-11-17(13-21-12-15)16-3-5-18(6-4-16)22-26(24,25)19-7-8-19/h3-6,11-13,19-20,22H,7-10,14H2,1-2H3

InChI Key

VMIKTYCHSCYQBD-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)CC1=CC(=CN=C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.